molecular formula C13H17NO B12986026 4-Methoxy-3-methyl-2-propyl-1H-indole

4-Methoxy-3-methyl-2-propyl-1H-indole

Cat. No.: B12986026
M. Wt: 203.28 g/mol
InChI Key: MZUJDXJCIBNBHR-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-2-propyl-1H-indole typically involves the functionalization of the indole nucleus. One common method includes the Japp-Klingemann coupling reaction, where 2-bromo-4-methoxy-3-methylbenzene diazonium chloride reacts with 2-formylcyclohexanone to produce the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques, including catalytic hydrogenation and electrophilic substitution reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-2-propyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

4-Methoxy-3-methyl-2-propyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 4-Methoxy-1H-indole-2-carboxylic acid
  • 4-Methyl-1H-indole
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Comparison: 4-Methoxy-3-methyl-2-propyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indole derivatives. Its methoxy and propyl groups contribute to its unique pharmacological profile, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-methoxy-3-methyl-2-propyl-1H-indole

InChI

InChI=1S/C13H17NO/c1-4-6-10-9(2)13-11(14-10)7-5-8-12(13)15-3/h5,7-8,14H,4,6H2,1-3H3

InChI Key

MZUJDXJCIBNBHR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(N1)C=CC=C2OC)C

Origin of Product

United States

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